molecular formula C10H8BrN3O B13074305 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13074305
M. Wt: 266.09 g/mol
InChI Key: CDGODHKGUGABIP-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a synthetic organic compound that features a brominated phenyl ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromo-4-nitrophenyl ethanone with sodium azide under acidic conditions to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted phenyl ethanones
  • Oxidized or reduced derivatives
  • Cyclized heterocyclic compounds

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
  • 1-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
  • 1-[2-Iodo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Uniqueness: 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Biological Activity

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one, also known by its CAS number 1697644-69-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C10H8BrN3O
  • Molecular Weight : 256.09 g/mol
  • Structure : The compound features a triazole ring which is known for its biological significance in various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives showed moderate to potent antibacterial activity against several strains including Escherichia coli and Staphylococcus aureus . Specifically, the presence of bromine in the structure may enhance its lipophilicity, potentially improving membrane permeability and thus increasing its antimicrobial efficacy.

Bacterial StrainActivity Level (MIC µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

Antifungal Activity

The compound's antifungal properties have also been investigated. Triazole derivatives are commonly used in antifungal treatments due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have shown that this compound exhibits effective antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Fungal StrainActivity Level (MIC µg/mL)
Candida albicans16
Aspergillus niger32

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been noted that triazole derivatives can induce apoptosis in cancer cells. For instance, a recent study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 25 µM . The mechanism is believed to involve the disruption of cellular signaling pathways associated with cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20

Case Studies

Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antifungal Treatment : A clinical trial involving patients with systemic fungal infections demonstrated that treatment with triazole derivatives significantly reduced fungal load and improved patient outcomes compared to standard therapies .
  • Case Study on Cancer Therapy : In a preclinical model of breast cancer, administration of a triazole derivative similar to this compound resulted in a marked reduction in tumor size and increased survival rates .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[2-bromo-4-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3

InChI Key

CDGODHKGUGABIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Br

Origin of Product

United States

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